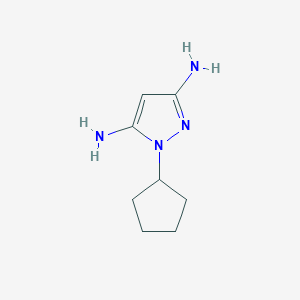

1-cyclopentyl-1H-pyrazole-3,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

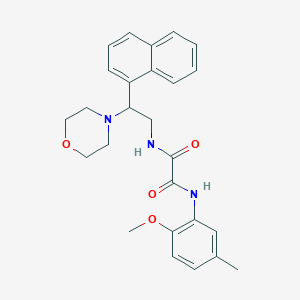

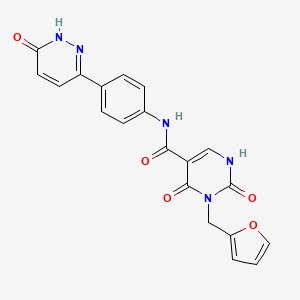

1-Cyclopentyl-1H-pyrazole-3,5-diamine is a chemical compound with the molecular formula C8H14N4 . It has an average mass of 166.224 Da and a monoisotopic mass of 166.121841 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered cyclopentyl group attached to a pyrazole ring at one position. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms .Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Metabolism

One significant application of pyrazole derivatives is in the field of drug metabolism, where they serve as inhibitors to study cytochrome P450 isoforms in human liver microsomes. These inhibitors help decipher the contribution of various CYP isoforms to drug metabolism, which is crucial for predicting drug-drug interactions (DDIs). This application highlights the importance of pyrazole derivatives in understanding and optimizing drug metabolism and safety profiles (Khojasteh et al., 2011).

Biological Activity and Therapeutic Potential

Pyrazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their activities include anti-cancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. These derivatives are utilized in synthesizing new chemical entities that could potentially serve as therapeutic agents for various diseases. Specifically, pyrazoline, a closely related derivative, has been studied for its anticancer properties, highlighting its potential as a scaffold for developing new anticancer agents (Ray et al., 2022).

Neurodegenerative Disease Research

Pyrazoline-containing compounds have been identified as promising targets for therapeutic intervention in neurodegenerative disorders. Their ability to inhibit monoamine oxidase (MAO) is particularly noteworthy, as this enzyme plays a significant role in the pathophysiology of diseases like Alzheimer's and Parkinson's. Pyrazolines' neuroprotective properties, including their inhibitory action on acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, underscore their potential in managing neurodegenerative diseases (Ahsan et al., 2022).

Propiedades

IUPAC Name |

1-cyclopentylpyrazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-7-5-8(10)12(11-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMISJZAFHSQRBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2585248.png)

![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)

![N-[(1-Aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride](/img/structure/B2585257.png)